1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone
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Overview
Description
1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one typically involves the reaction of a pyrazole derivative with a chlorinated pyridine under specific conditions. One common method involves the use of diphenylhydrazone and pyridine with iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative .
Scientific Research Applications
1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of 1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one lies in its specific chemical structure, which allows it to interact with different molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(3-chloro-2H-pyrazolo[3,4-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)6-2-5-7(3-10-6)11-12-8(5)9/h2-3H,1H3,(H,11,12) |
InChI Key |
GCJRGGCHTQQRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(NN=C2C=N1)Cl |
Origin of Product |
United States |
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